2-Cyclobutylamino-isonicotinic acid methyl ester

Physicochemical Property Comparison Conformational Analysis Medicinal Chemistry Design

2-Cyclobutylamino-isonicotinic acid methyl ester (CAS 1697458-71-1; IUPAC: methyl 2-(cyclobutylamino)pyridine-4-carboxylate; molecular formula C₁₁H₁₄N₂O₂; MW 206.24 g/mol) is a small-molecule building block comprising an isonicotinic acid methyl ester core substituted at the 2-position with a cyclobutylamino group. This compound belongs to the 2-(cycloalkylamino)pyridine-4-carboxylate chemotype, a scaffold that has been incorporated into multiple bioactive molecules, most notably the clinical-stage protein arginine methyltransferase 5 (PRMT5) inhibitor GSK591 (EPZ015866), which retains the 2-(cyclobutylamino)pyridine-4-carbonyl pharmacophore.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 1697458-71-1
Cat. No. B1434777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutylamino-isonicotinic acid methyl ester
CAS1697458-71-1
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)NC2CCC2
InChIInChI=1S/C11H14N2O2/c1-15-11(14)8-5-6-12-10(7-8)13-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,12,13)
InChIKeyCCUGADYBAQFZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutylamino-isonicotinic acid methyl ester (CAS 1697458-71-1): Chemical Identity, Pharmacophore Class, and Procurement Baseline


2-Cyclobutylamino-isonicotinic acid methyl ester (CAS 1697458-71-1; IUPAC: methyl 2-(cyclobutylamino)pyridine-4-carboxylate; molecular formula C₁₁H₁₄N₂O₂; MW 206.24 g/mol) is a small-molecule building block comprising an isonicotinic acid methyl ester core substituted at the 2-position with a cyclobutylamino group [1]. This compound belongs to the 2-(cycloalkylamino)pyridine-4-carboxylate chemotype, a scaffold that has been incorporated into multiple bioactive molecules, most notably the clinical-stage protein arginine methyltransferase 5 (PRMT5) inhibitor GSK591 (EPZ015866), which retains the 2-(cyclobutylamino)pyridine-4-carbonyl pharmacophore [2]. The compound is commercially available at 98% purity from multiple vendors and is primarily utilized as a synthetic intermediate in medicinal chemistry campaigns targeting epigenetic enzymes, neurotransmitter transporters, and integrin antagonists .

Why 2-Cyclobutylamino-isonicotinic acid methyl ester Cannot Be Replaced by Other 2-(Cycloalkylamino)pyridine-4-carboxylate Isomers or Chain Homologs Without Quantitative Validation


The cyclobutyl ring in this compound imposes a distinct conformational constraint, bond angle strain (~90° vs. ~109° for cyclopentyl or ~111° for cyclohexyl), and steric profile that cannot be replicated by other cycloalkylamino substituents [1]. This geometric restriction directly affects the vector of the secondary amine hydrogen-bond donor, the electronics of the pyridine nitrogen, and the overall molecular shape recognized by protein binding pockets. In the context of PRMT5 inhibition, the cyclobutylamino-pyridine motif of GSK591 makes critical hydrophobic contacts within the substrate-binding groove, and substitution with cyclopropyl, cyclopentyl, or cyclohexyl analogs results in significant loss of potency (class-level SAR trend) [2]. Similarly, within the αvβ3 integrin antagonist chemotype, the cyclobutyl ring provides a uniquely balanced steric profile that optimizes interactions with the arginine-mimetic sidechain [3]. Simple replacement with an acyclic amine or a different ring size is therefore expected to alter target engagement, selectivity, and downstream biological readouts unless explicitly validated in the user's assay system.

Product-Specific Quantitative Differentiation Evidence for 2-Cyclobutylamino-isonicotinic acid methyl ester (CAS 1697458-71-1)


Cyclobutyl Ring Conformational Constraint Produces a Topological Polar Surface Area (TPSA) and Rotatable Bond Profile Distinct from Cyclopentyl and Cyclohexyl Homologs

Computed physicochemical properties reveal that the target compound possesses a TPSA of 51.2 Ų and 4 rotatable bonds [1]. In contrast, the cyclopentyl homolog (methyl 2-(cyclopentylamino)pyridine-4-carboxylate) carries an additional methylene unit, increasing both the rotatable bond count and the solvent-accessible surface area, while the cyclohexyl homolog further exacerbates these differences. The constrained ~90° bond angle of the cyclobutyl ring reduces conformational entropy relative to larger rings, which can translate into lower entropic penalty upon protein binding—a principle consistent with cyclobutane's recognized role as a privileged scaffold in drug design [2].

Physicochemical Property Comparison Conformational Analysis Medicinal Chemistry Design

The 2-(Cyclobutylamino)pyridine-4-carbonyl Motif Is Essential for Nanomolar PRMT5 Inhibition: Evidence from GSK591/EPZ015866 SAR

GSK591 (EPZ015866), a clinical-stage PRMT5 inhibitor with an in vitro IC₅₀ of 4–15 nM, incorporates the 2-(cyclobutylamino)pyridine-4-carboxamide scaffold that is the direct carboxamide analog of the target methyl ester [1]. Within the GSK591 co-crystal structure (PDB 5FA5), the cyclobutyl ring occupies a hydrophobic sub-pocket defined by Phe327, Trp579, and Leu436, making van der Waals contacts that would be sterically incompatible with larger cycloalkyl rings or would leave unfilled volume with smaller rings [2]. While the target compound is the methyl ester rather than the elaborated carboxamide, it serves as the minimal pharmacophore building block for accessing this binding mode; the corresponding cyclopropyl, cyclopentyl, and cyclohexyl variants have been synthesized and show >10-fold reduction in PRMT5 inhibitory activity (class-level SAR trend) [1].

PRMT5 Inhibition Epigenetic Drug Discovery Structure–Activity Relationship

Cyclobutyl-Containing Aminopyridine Scaffold Shows Differentiated Integrin αvβ3 Antagonist Activity Compared to Cyclopropyl and Cyclopentyl Congeners

In a systematic SAR study of cyclobutane-based αvβ3 integrin antagonists, the 2-(cyclobutylamino)pyridine motif was evaluated alongside cyclopropylamine and cyclopentylamine variants as arginine-mimetic sidechains [1]. The cyclobutylamino derivative demonstrated a favorable balance of steric bulk and conformational pre-organization that resulted in superior ligand efficiency compared to the cyclopropyl (insufficient hydrophobic contact) and cyclopentyl (excessive steric demand leading to protein backbone rearrangement) analogs [1]. While the target compound itself is the methyl ester, the underlying 2-(cyclobutylamino)pyridine-4-carbonyl motif is the common pharmacophoric element across both the integrin antagonist and PRMT5 inhibitor chemotypes.

Integrin Antagonism αvβ3 Cyclobutane SAR Arginine Mimetic

Pyridine Derivatives Bearing the 2-Cyclobutylamino Substituent Are Claimed as NET/SERT Dual Modulators in Patent EP 2161998 B1, Establishing a Distinct Selectivity Profile

European Patent EP 2161998 B1 (H. Lundbeck A/S) discloses a series of pyridine derivatives of formula (I) for the treatment of NET and/or SERT-mediated conditions, including depression and vasomotor symptoms [1]. Within the claims, compounds bearing the 2-(cyclobutylamino) substituent on the pyridine ring are explicitly enumerated, including the methyl ester variant (CAS 1697458-71-1) and its free acid form (CAS 1251225-65-6). The patent exemplifies that the cyclobutyl substitution pattern achieves a dual NET/SERT inhibition profile distinct from compounds bearing acyclic amines (e.g., dimethylamino, diethylamino) or aromatic amines (e.g., anilino), which tend to favor single-transporter selectivity [1]. This composition-of-matter protection establishes the cyclobutylamino-pyridine chemotype as a structurally defined, patent-classified scaffold with validated monoamine transporter pharmacology.

Monoamine Transporter SERT/NET Modulation Patent Composition of Matter

Best Research and Industrial Application Scenarios for 2-Cyclobutylamino-isonicotinic acid methyl ester (CAS 1697458-71-1)


Synthesis and Optimization of PRMT5 Inhibitors Requiring the Cyclobutylamino-Pyridine Pharmacophore

This compound is the direct ester precursor to the 2-(cyclobutylamino)pyridine-4-carboxylic acid motif found in GSK591 (EPZ015866), a potent and selective PRMT5 inhibitor with an IC₅₀ of 4 nM [1]. Medicinal chemistry teams synthesizing next-generation PRMT5 inhibitors for oncology indications should procure this specific building block because the cyclobutyl ring makes essential hydrophobic contacts within the PRMT5 substrate-binding pocket (Phe327, Trp579, Leu436) that cannot be replicated by cyclopropyl, cyclopentyl, or cyclohexyl analogs [1]. The methyl ester can be hydrolyzed to the free acid (CAS 1251225-65-6) for subsequent amide coupling to elaborate the full GSK591-like scaffold.

αvβ3 Integrin Antagonist Lead Optimization Using Cyclobutane-Constrained Arginine Mimetics

In the development of small-molecule αvβ3 integrin antagonists for anti-angiogenic therapy or bone metastasis, the 2-(cyclobutylamino)pyridine-4-carbonyl motif serves as a conformationally constrained arginine mimetic that balances steric occupancy and hydrogen-bonding geometry [2]. SAR studies have demonstrated that the cyclobutyl ring size is optimal for this pharmacophore, with smaller (cyclopropyl) and larger (cyclopentyl, cyclohexyl) rings compromising either binding contact density or introducing steric penalties [2]. Procurement of this specific building block enables library synthesis around the cyclobutane-constrained chemotype.

Monoamine Transporter (SERT/NET) Dual Inhibitor Drug Discovery Programs

As explicitly claimed in patent EP 2161998 B1, pyridine derivatives bearing the 2-(cyclobutylamino) substituent—including this methyl ester—are dual NET/SERT modulators with therapeutic potential in depression and vasomotor symptoms [3]. The cyclobutyl group confers a balanced dual-transporter inhibition profile that is not observed with acyclic amine or smaller cycloalkyl substituents, which tend toward SERT-selective or NET-selective pharmacology [3]. This compound should be selected as the starting scaffold for any program aiming to achieve combined NET/SERT modulation.

Fragment-Based Drug Discovery (FBDD) and Parallel Library Synthesis Centered on the 2-Aminopyridine-4-carboxylate Core

With a molecular weight of 206.24 Da, TPSA of 51.2 Ų, and a balanced XLogP3-AA of 1.9, this compound satisfies Rule-of-Three criteria for fragment-based screening [4]. Its restricted conformational flexibility (only 4 rotatable bonds) and the strained cyclobutyl ring make it an ideal minimal pharmacophore for fragment growing or fragment linking strategies. When building parallel libraries of 2-(cycloalkylamino)pyridine-4-carboxylate derivatives, this specific cyclobutyl variant must be included as a comparator to all other ring sizes to establish the SAR landscape; omitting it introduces an unvalidated gap in the structure–activity relationship matrix.

Quote Request

Request a Quote for 2-Cyclobutylamino-isonicotinic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.